1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
“1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
Pyrazoles and their derivatives have been synthesized using various methods . Traditional procedures used in the synthesis of pyrazoles have been discussed in previous reviews . An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported, which involved a solvent-free condensation/reduction reaction sequence .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H16N2 . Its molecular weight is 152.24 g/mol. Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles display innumerable chemical properties . They have shown luminescent and fluorescent properties, and some of these compounds have important applications in material chemistry . Some pyrazoles act as semiconductors, liquid crystals, and organic light-emitting diodes .
Scientific Research Applications
Chemical Reactivity and Spectroscopic Properties : The study of tri(tert-butyl)plumbyl-amine, which is structurally related to 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine, reveals insights into its chemical reactivity and NMR spectroscopic properties. This includes applications in transamination and the synthesis of derivatives with potential uses in chemical analysis and material sciences (Herberhold et al., 1997).
Green Chemistry Applications : In a study exploring green chemistry approaches, this compound was used for the protection of secondary amine in pyrazole derivatives. This research highlights its role in facilitating the synthesis of anticancer compounds, demonstrating its significance in pharmaceutical chemistry (Anonymous, 2020).
Catalysis in Polymerization : Another application is found in the field of catalysis, where derivatives of this compound were used in nickel(II) catalyzed oligomerization and polymerization of ethylene. This showcases its potential in industrial applications, particularly in the production of polymers (Obuah et al., 2014).
Synthetic Methodology Development : A study reported an efficient synthesis method for a compound structurally related to this compound, emphasizing its role in the development of new synthetic methodologies. This is crucial for the advancement of chemical synthesis and drug development (Becerra et al., 2021).
Protection in Pyrazole Synthesis : A study on the use of tert-butyl as a protecting group in pyrazole synthesis, including the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine, provides insights into the chemical versatility and importance of this compound in synthetic chemistry (Pollock & Cole, 2014).
Molecular Structure Analysis : The compound was used in a study exploring its molecular structure through X-ray diffraction and spectroscopy, highlighting its significance in materials science and molecular engineering (Tamer et al., 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a wide range of biological targets due to their versatile structure . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Mode of Action
It’s known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Biochemical Pathways
Pyrazole derivatives have been known to affect a wide range of physiological and pharmacological activities .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of physiological and pharmacological activities .
Action Environment
It’s known that the type of solvent contributes to the interaction and dilution of reactants in the solvent .
Biochemical Analysis
Biochemical Properties
1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, which are crucial for catalytic activities in oxidation reactions . The nature of these interactions often involves coordination with metal ions, which can influence the compound’s reactivity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can affect the activity of metalloenzymes, which are essential for various cellular functions . These effects can lead to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to form stable complexes with metal ions, which can alter enzyme activity and gene expression . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It has been noted that pyrazole derivatives, including this compound, exhibit high stability under standard laboratory conditions . Long-term studies are necessary to understand its degradation patterns and long-term effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic activities. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound’s influence on metabolic flux and metabolite levels can provide insights into its biochemical roles
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization patterns are essential for its activity and function within cells
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6-8(10)7(2)12(11-6)9(3,4)5/h10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLNMDVWNWUVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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